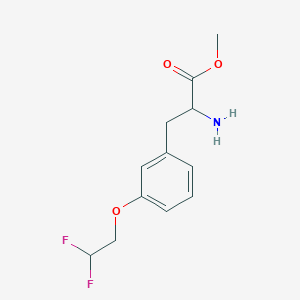

Methyl 2-amino-3-(3-(2,2-difluoroethoxy)phenyl)propanoate

CAS No.:

Cat. No.: VC13687571

Molecular Formula: C12H15F2NO3

Molecular Weight: 259.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H15F2NO3 |

|---|---|

| Molecular Weight | 259.25 g/mol |

| IUPAC Name | methyl 2-amino-3-[3-(2,2-difluoroethoxy)phenyl]propanoate |

| Standard InChI | InChI=1S/C12H15F2NO3/c1-17-12(16)10(15)6-8-3-2-4-9(5-8)18-7-11(13)14/h2-5,10-11H,6-7,15H2,1H3 |

| Standard InChI Key | HSRFTXYQKSKQPB-UHFFFAOYSA-N |

| SMILES | COC(=O)C(CC1=CC(=CC=C1)OCC(F)F)N |

| Canonical SMILES | COC(=O)C(CC1=CC(=CC=C1)OCC(F)F)N |

Introduction

Molecular and Structural Characteristics

Chemical Identity and Nomenclature

The compound’s IUPAC name, methyl 2-amino-3-[3-(2,2-difluoroethoxy)phenyl]propanoate, systematically describes its structure:

-

A methyl ester at the carboxyl terminus.

-

An α-amino group at the second carbon.

-

A 3-(2,2-difluoroethoxy)phenyl substituent on the third carbon . Its SMILES notation, COC(=O)C(CC1=CC(=CC=C1)OCC(F)F)N, encodes this arrangement , while the InChIKey HSRFTXYQKSKQPB-UHFFFAOYSA-N provides a unique stereochemical identifier.

Comparative Structural Analysis

The compound shares structural homology with (S)-methyl 2-amino-3-phenylpropanoate (CAS 2577-90-4), a phenylalanine derivative used in peptide synthesis . Key differences include:

-

Replacement of the phenyl group with a 3-(2,2-difluoroethoxy)phenyl moiety.

-

Addition of fluorine atoms on the ethoxy side chain.

| Property | Methyl 2-amino-3-(3-(2,2-difluoroethoxy)phenyl)propanoate | (S)-Methyl 2-amino-3-phenylpropanoate |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight (g/mol) | 259.25 | 179.22 |

| Fluorine Content | 14.64% | 0% |

| Key Functional Groups | Amino, ester, difluoroethoxy | Amino, ester, phenyl |

Table 1: Structural comparison with a related phenylalanine ester .

The 2,2-difluoroethoxy group introduces electronegativity and steric effects, potentially altering solubility and receptor binding compared to non-fluorinated analogs.

Synthesis and Physicochemical Properties

Synthetic Pathways

While explicit synthesis protocols for this compound are undocumented, its structure suggests feasible routes:

-

Etherification: Introducing the difluoroethoxy group via nucleophilic substitution on 3-hydroxyphenylpropanoate precursors using 2,2-difluoroethylating agents.

-

Esterification: Coupling 2-amino-3-(3-(2,2-difluoroethoxy)phenyl)propanoic acid with methanol under acidic catalysis .

Challenges include ensuring regioselectivity during ether formation and preserving stereochemical integrity at the α-amino center.

Physical Properties

-

Solubility: Moderate lipid solubility due to the aromatic and fluorinated groups, with limited aqueous solubility typical of esters.

-

Stability: Susceptibility to hydrolysis at the ester bond under basic or enzymatic conditions, a trait exploitable in prodrug designs.

Future Research Directions

Synthetic Optimization

-

Develop stereocontrolled routes to access enantiopure forms.

-

Explore catalytic fluorination methods to improve difluoroethoxy group incorporation.

Pharmacological Profiling

-

Screen for activity against proteases, kinases, or neurotransmitter receptors.

-

Assess hydrolysis kinetics in plasma to evaluate prodrug viability .

Material Science Applications

Investigate fluorinated aromatic systems as liquid crystal precursors or polymer additives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume